
(2R)-4,4,4-Trifluorobutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4,4,4-Trifluorobutan-2-amine: is an organic compound characterized by the presence of three fluorine atoms attached to the fourth carbon of a butane chain, with an amine group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4,4,4-Trifluorobutan-2-amine typically involves the introduction of fluorine atoms into a butane backbone followed by the incorporation of an amine group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-4,4,4-Trifluorobutan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R)-4,4,4-Trifluorobutan-2-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its fluorinated nature allows for the investigation of fluorine’s impact on biological systems, including enzyme interactions and metabolic pathways.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as increased metabolic stability and improved pharmacokinetic properties.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of (2R)-4,4,4-Trifluorobutan-2-amine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4,4,4-Trifluorobutan-1-amine: Similar structure but with the amine group attached to the first carbon.
4,4,4-Trifluorobutan-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
4,4,4-Trifluorobutan-2-one: Similar structure but with a ketone group instead of an amine group.
Uniqueness: (2R)-4,4,4-Trifluorobutan-2-amine is unique due to the specific positioning of the amine group and the stereochemistry at the second carbon. This configuration can result in distinct chemical and biological properties compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C4H8F3N |
|---|---|
Peso molecular |
127.11 g/mol |
Nombre IUPAC |
(2R)-4,4,4-trifluorobutan-2-amine |
InChI |
InChI=1S/C4H8F3N/c1-3(8)2-4(5,6)7/h3H,2,8H2,1H3/t3-/m1/s1 |
Clave InChI |
HKEQNJJYWZWKMC-GSVOUGTGSA-N |
SMILES isomérico |
C[C@H](CC(F)(F)F)N |
SMILES canónico |
CC(CC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



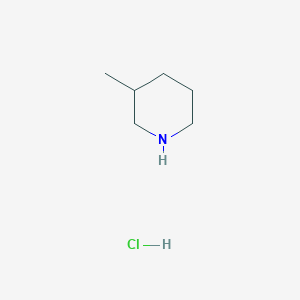
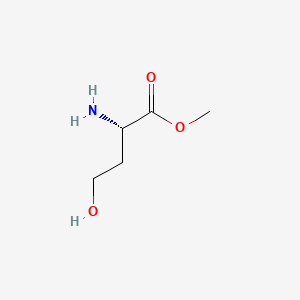


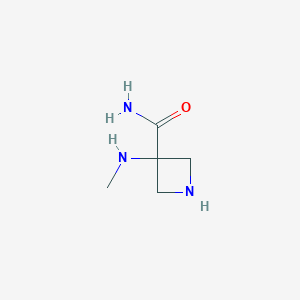

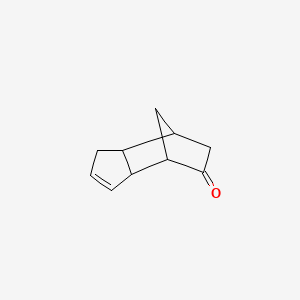
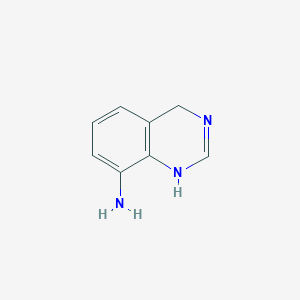

![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)
![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)
![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)

